Amylostatin XG Octaacetate
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Description
Amylostatin XG Octaacetate is a biochemical compound with the molecular formula C39H53NO23 and a molecular weight of 903.83 . It is a protected intermediate of Amylostatin XG, an analogue of an α-glucosidase inhibitor, Acarbose .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple acetyl and hydroxy groups attached to a cyclohexene ring and two glucopyranose rings . The exact structure can be represented by the IUPAC name: [ (3R,6S)-4,5,6-triacetyloxy-3- [ (2R,5R,6R)-3,4-diacetyloxy-6-methyl-5- [ [ (1S,4S,5S,6S)-4,5,6-triacetyloxy-3- (acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxyoxan-2-yl]methyl acetate .Physical and Chemical Properties Analysis
This compound is a red solid . It is soluble in chloroform, dichloromethane (DCM), and methanol . The InChI Key for this compound is ZOSQTCORBALTFN-HWCAZGGHSA-N .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Amylostatin XG Octaacetate can be achieved through the acetylation of Amylostatin XG with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Amylostatin XG", "Acetic anhydride", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Amylostatin XG is dissolved in a suitable solvent (e.g. dichloromethane) and cooled to 0°C.", "Acetic anhydride is added dropwise to the solution while stirring.", "A catalytic amount of sulfuric acid is added to the reaction mixture.", "The reaction mixture is stirred at room temperature for several hours.", "The reaction is quenched by adding water and the resulting mixture is extracted with a suitable organic solvent (e.g. ethyl acetate).", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure to obtain Amylostatin XG Octaacetate as a white solid." ] } | |
CAS No. |
85747-82-6 |
Molecular Formula |
C₃₉H₅₃NO₂₃ |
Molecular Weight |
903.83 |
Synonyms |
[1S-(1α,4α,5β,6α)]-4-O-[2,3-Di-O-acetyl-4,6-dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranosyl]-D-glucopyranose |
Origin of Product |
United States |
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